Methyl 2'-acetyl[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a methyl ester group at the 4-position and an acetyl group at the 2’-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate typically involves the Friedel-Crafts acylation reaction. This reaction is a type of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. The process generally requires an acid chloride (such as acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the reaction .
Friedel-Crafts Acylation: The biphenyl compound is reacted with acetyl chloride in the presence of aluminum chloride to introduce the acetyl group at the 2’-position.
Industrial Production Methods
Industrial production of methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure provides a rigid framework that can fit into binding sites on target molecules, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Similar structure but lacks the methyl ester group.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.
2’-Hydroxy[1,1’-biphenyl]-4-carboxylate: Features a hydroxyl group at the 2’-position instead of an acetyl group.
Uniqueness
Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetyl and methyl ester groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
methyl 4-(2-acetylphenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)14-5-3-4-6-15(14)12-7-9-13(10-8-12)16(18)19-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLDKMOYHQODJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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